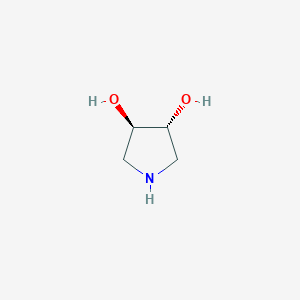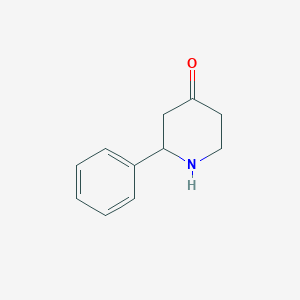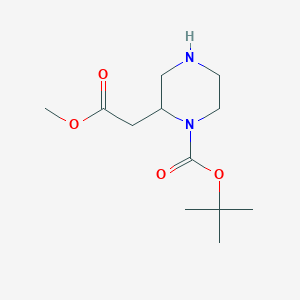
1-Boc-2-methoxycarbonylmethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves starting with Boc-protected amino acids or their esters. For instance, 1-hydroxypiperazine-2,5-diones, related to the chemical family of 1-Boc-2-methoxycarbonylmethylpiperazine, can be prepared from Boc-L-amino acids and N-benzyloxyglycine methyl ester, yielding good results (Akiyama, Katoh, & Tsuchiya, 1989). Another example is the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine, showcasing a methodology that could be adapted for the synthesis of 1-Boc-2-methoxycarbonylmethylpiperazine (Wang Junming, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-Boc-2-methoxycarbonylmethylpiperazine, often displays unique spectral data that aids in their identification and analysis. For instance, the infrared (IR) spectroscopy can reveal the presence of characteristic carbonyl frequencies, which differ in the solid state, aiding in the distinction of various piperazine derivatives (Akiyama, Katoh, & Tsuchiya, 1989).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including N-Boc protection of amines, showcasing their reactivity and the potential for further functionalization. For example, 1,4-disulfopiperazine-1,4-diium chloride has been used as an efficient dicationic ionic catalyst for the N-Boc protection of amines, highlighting the chemical versatility of piperazine structures (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).
Physical Properties Analysis
The physical properties of 1-Boc-2-methoxycarbonylmethylpiperazine, such as solubility, melting point, and stability, are crucial for its handling and application in various scientific endeavors. However, specific details on these properties require further research and are not directly available in the consulted literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and the ability to undergo various chemical transformations, are essential for understanding the applications and limitations of 1-Boc-2-methoxycarbonylmethylpiperazine. For instance, the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety has been studied, providing insights into the stability and reactivity of similar Boc-protected compounds (Jing, Suzuki, & Matsumoto, 2019).
Scientific Research Applications
Organic Synthesis Applications
Chemoselective Protection of Amines
A novel application involves the use of 1,4-disulfopiperazine-1,4-diium chloride as an efficient dicationic ionic catalyst for the N-Boc protection of amines. This method offers chemoselectivity, short reaction times, high yields, and the advantage of solvent-free conditions at room temperature, highlighting its utility in organic synthesis and potential for green chemistry practices (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).
Polymer Materials Chemistry
Thermal Decomposition of Methacrylate Polymers
Research has examined the thermal decomposition behavior of methacrylate polymers containing tert-butoxycarbonyl (BOC) moiety. It was found that the deprotection of the BOC group in polymer side chains occurs around 200°C, accompanied by the quantitative elimination of isobutene and carbon dioxide. This study underscores the importance of BOC groups in the synthesis and decomposition of polymer materials, offering insights into the design of thermally stable polymers with tailored decomposition profiles (Jing, Suzuki, & Matsumoto, 2019).
Materials Science
Catalysis and Synthetic Applications
The synthesis of biologically active compounds has been facilitated by novel catalysts, such as boron nitride nanomaterial-based solid acid catalysts, for the one-pot synthesis of complex organic molecules. This method demonstrates the role of advanced materials in promoting efficient synthesis routes, contributing to the development of new pharmaceuticals and materials (Murugesan, Gengan, Moodley, & Gericke, 2017).
properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-8-9(14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNONNLAJOFYHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647452 |
Source


|
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methoxycarbonylmethylpiperazine | |
CAS RN |
183852-65-5 |
Source


|
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
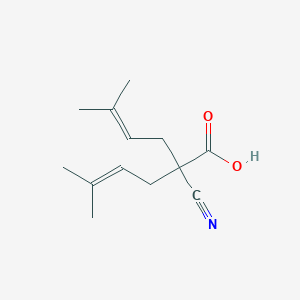

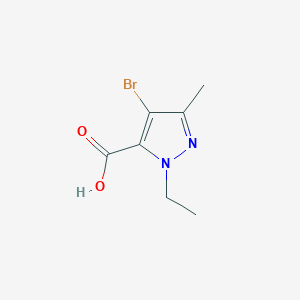
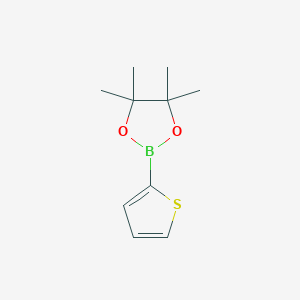
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)
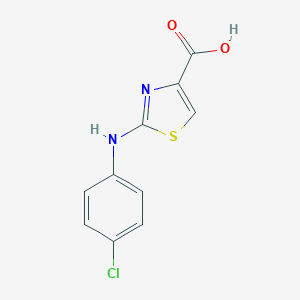
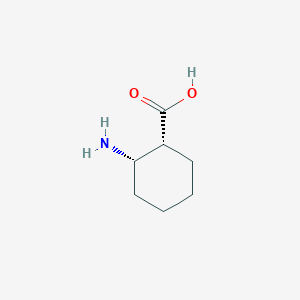
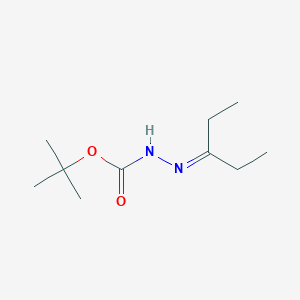
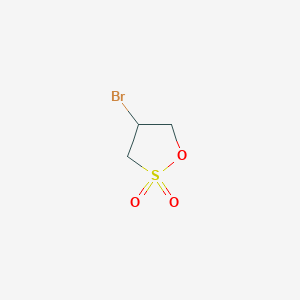
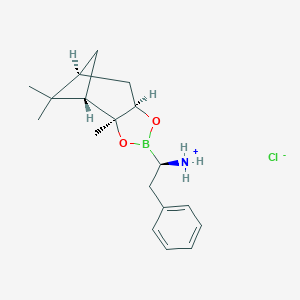
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
